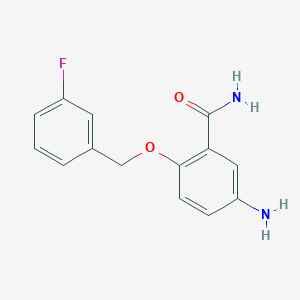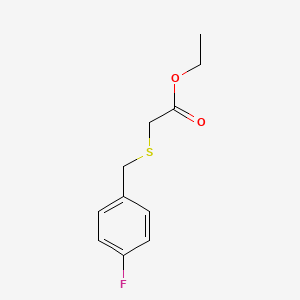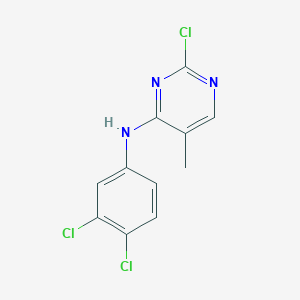
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of chlorine and methyl groups attached to the pyrimidine ring, as well as a dichloroanilino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the aniline group replaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
3,4-Dichloroaniline: Utilized in the production of herbicides and dyes.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
Uniqueness
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the dichloroanilino moiety, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
280582-27-6 |
|---|---|
分子式 |
C11H8Cl3N3 |
分子量 |
288.6 g/mol |
IUPAC名 |
2-chloro-N-(3,4-dichlorophenyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl3N3/c1-6-5-15-11(14)17-10(6)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17) |
InChIキー |
QRPHTLAXXXOUIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



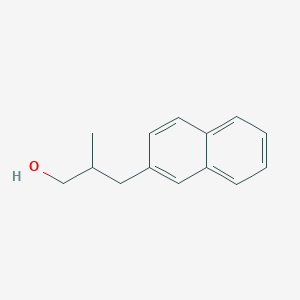


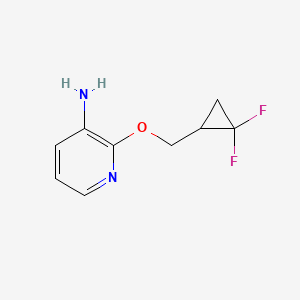
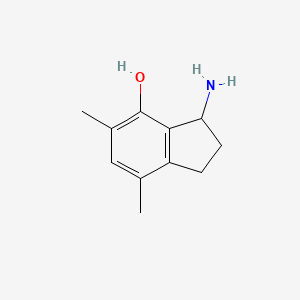


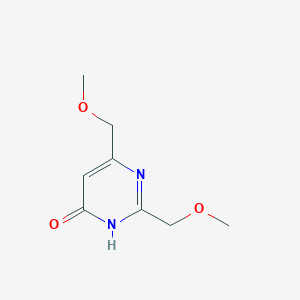
![(S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8610165.png)
amino}piperidine-1-carboxylate](/img/structure/B8610166.png)
